molecular formula C4H7NO3S B2768261 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione CAS No. 55897-35-3

4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione

Cat. No.: B2768261
CAS No.: 55897-35-3
M. Wt: 149.16
InChI Key: HWYSTNRVRZHFDU-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione is a chemical compound with the molecular formula C₄H₇NO₃S and a molecular weight of 149.17 g/mol . This compound is characterized by its unique thiazetidine ring structure, which includes sulfur and nitrogen atoms. It is primarily used for research purposes in various scientific fields.

Chemical Reactions Analysis

4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the trione functional group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4,4-dimethyl-1,1-dioxothiazetidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c1-4(2)3(6)5-9(4,7)8/h1-2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYSTNRVRZHFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NS1(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55897-35-3
Record name 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione
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